molecular formula C11H15NO3 B13574402 2-Amino-1-(3,5-dimethoxyphenyl)propan-1-one

2-Amino-1-(3,5-dimethoxyphenyl)propan-1-one

Cat. No.: B13574402
M. Wt: 209.24 g/mol
InChI Key: LNVCGCSMXLDZRZ-UHFFFAOYSA-N
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Description

2-Amino-1-(3,5-dimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H15NO3 It is a derivative of phenylpropanone, characterized by the presence of amino and methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3,5-dimethoxyphenyl)propan-1-one typically involves the reaction of 3,5-dimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amino ketone .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products:

    Oxidation: Imine or oxime derivatives.

    Reduction: 2-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol.

    Substitution: Various substituted amino ketones.

Scientific Research Applications

2-Amino-1-(3,5-dimethoxyphenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,5-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy groups may enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

  • 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one
  • 2-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol
  • 2-[(3,5-dimethoxyphenyl)amino]-1-(piperidin-1-yl)propan-1-one

Comparison: 2-Amino-1-(3,5-dimethoxyphenyl)propan-1-one is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-amino-1-(3,5-dimethoxyphenyl)propan-1-one

InChI

InChI=1S/C11H15NO3/c1-7(12)11(13)8-4-9(14-2)6-10(5-8)15-3/h4-7H,12H2,1-3H3

InChI Key

LNVCGCSMXLDZRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)OC)OC)N

Origin of Product

United States

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